Home > Products > Building Blocks P3943 > (r)-Oxybutynin
(r)-Oxybutynin - 119618-21-2

(r)-Oxybutynin

Catalog Number: EVT-334818
CAS Number: 119618-21-2
Molecular Formula: C22H31NO3
Molecular Weight: 357.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Oxybutynin, the pharmacologically active enantiomer of oxybutynin, is a synthetic anticholinergic agent. It is primarily recognized for its competitive antagonism of acetylcholine at muscarinic receptors. [] While the racemic mixture of oxybutynin has been widely used clinically, research increasingly focuses on the enantioselective properties of (R)-oxybutynin, particularly its potential for improved therapeutic benefits. [, , ]

Future Directions
  • Enantioselective Drug Development: Developing (R)-oxybutynin as a single-enantiomer drug holds promise for optimizing therapeutic outcomes while minimizing adverse effects associated with the less active (S)-enantiomer. []

(S)-Oxybutynin

  • Compound Description: (S)-Oxybutynin is the other enantiomer of oxybutynin. It exhibits weaker antimuscarinic activity compared to (R)-oxybutynin.
  • Relevance: (R)-Oxybutynin and (S)-oxybutynin are enantiomers, meaning they are non-superimposable mirror images of each other. This chirality results in different pharmacological properties, with (R)-oxybutynin being the more potent enantiomer. [, ]

(R)-N-Desethyloxybutynin ((R)-DEOB)

  • Compound Description: (R)-DEOB is a pharmacologically active metabolite of (R)-oxybutynin. It possesses similar antimuscarinic activity to (R)-oxybutynin.
  • Relevance: (R)-DEOB is a key metabolite of (R)-oxybutynin. Understanding its pharmacokinetics and pharmacodynamics is crucial, as it significantly contributes to the overall pharmacological effects of (R)-oxybutynin. [, ]

(S)-N-Desethyloxybutynin ((S)-DEOB)

  • Compound Description: (S)-DEOB is a metabolite of (S)-oxybutynin, displaying weaker antimuscarinic activity compared to (R)-DEOB.
  • Relevance: Similar to (R)-DEOB, (S)-DEOB also contributes to the overall effect profile of oxybutynin, though it is less potent than its (R)-enantiomer. [, ]

Racemic Oxybutynin

  • Compound Description: Racemic oxybutynin is a mixture of both (R)-oxybutynin and (S)-oxybutynin enantiomers.
  • Relevance: Racemic oxybutynin is the form of oxybutynin commonly used clinically. Understanding the distinct properties of each enantiomer within the racemic mixture provides insight into the drug's overall efficacy and side-effect profile. [, ]

Terodiline

  • Compound Description: Terodiline is another antimuscarinic drug used to treat urinary incontinence. It exhibits a relatively weak antimuscarinic to antispasmodic activity ratio, similar to (S)-oxybutynin.
  • Relevance: Terodiline serves as a reference compound to compare the antimuscarinic and antispasmodic activities of (R)-oxybutynin and its metabolites. The similarities in activity profiles between (S)-oxybutynin and terodiline suggest that (S)-oxybutynin could potentially be developed as a single-enantiomer drug with a lower incidence of antimuscarinic side effects.

Pheniramine

  • Compound Description: Pheniramine is an antihistamine drug. It was studied alongside (R)-oxybutynin in enantiomeric separation research involving amylose-based chiral columns.
  • Relevance: Although structurally unrelated to (R)-oxybutynin, pheniramine's inclusion in the study highlights the versatility of amylose-based chiral columns for separating enantiomers of various drug compounds, including (R)-oxybutynin.

Cetirizine

  • Compound Description: Cetirizine is a second-generation antihistamine. Like pheniramine, it was investigated in enantiomeric separation studies utilizing amylose-based chiral columns.
  • Relevance: The successful separation of cetirizine enantiomers, alongside (R)-oxybutynin, further demonstrates the applicability of amylose-based chiral columns in enantiomeric separation techniques relevant to (R)-oxybutynin research.

Brinzolamide

  • Compound Description: Brinzolamide is a carbonic anhydrase inhibitor used to treat glaucoma. It was included in the study focusing on enantiomeric separation using amylose-based chiral columns.
  • Relevance: Similar to pheniramine and cetirizine, brinzolamide's inclusion in the enantiomeric separation research emphasizes the broad applicability of these techniques, including their potential for separating (R)-oxybutynin enantiomers.
Source and Classification

(R)-Oxybutynin is derived from the racemic oxybutynin and has been noted for its enhanced pharmacological efficacy compared to its S-enantiomer. This compound is synthesized through various chemical methods that ensure the isolation of the R-form, which possesses most of the therapeutic effects associated with oxybutynin .

Synthesis Analysis

The synthesis of (R)-Oxybutynin typically involves several key steps:

Technical Parameters

  • pH Adjustment: During synthesis, pH adjustments are crucial for solubility and reaction efficiency, typically maintained between 8.0 and 11.0 using bases like sodium hydroxide .
  • Solvent Systems: Non-polar solvents such as hexane or pentane are often used for extraction and purification processes .
Molecular Structure Analysis

(R)-Oxybutynin has a molecular formula of C22H31NO3 and a molecular weight of approximately 365.49 g/mol. Its structure features:

  • Chiral Center: The presence of a chiral center at the carbon atom adjacent to the nitrogen atom contributes to its enantiomeric properties.
  • Functional Groups: The compound contains an ester functional group, a secondary amine, and multiple carbon chains that contribute to its pharmacological activity.

Structural Data

  • X-ray Diffraction: Characterization through X-ray powder diffraction provides insights into its crystalline form, revealing distinct peaks that correspond to its unique structure .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) indicates thermal stability with specific endothermic peaks that correlate with phase transitions .
Chemical Reactions Analysis

(R)-Oxybutynin participates in various chemical reactions relevant to its synthesis and application:

  1. Hydrolysis: The ester bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
  2. Mannich Reaction: As mentioned earlier, this reaction forms the backbone of its synthesis by creating β-amino carbonyl derivatives.
  3. Degradation Pathways: Understanding potential degradation pathways is essential for developing stable formulations; factors such as pH, temperature, and light exposure can influence degradation rates.

Technical Details

  • Reaction Conditions: Typical reaction conditions include controlled temperatures (often below room temperature for sensitive steps) and specific solvent systems that enhance yield and selectivity.
Mechanism of Action

The mechanism of action for (R)-Oxybutynin involves:

  • Muscarinic Receptor Antagonism: It selectively inhibits M3 muscarinic receptors located in bladder detrusor muscle, reducing involuntary contractions and increasing bladder capacity.
  • Antispasmodic Effects: The drug also exhibits antispasmodic properties that contribute to its therapeutic efficacy in managing symptoms associated with overactive bladder syndrome.

Relevant Data

  • Studies have shown that (R)-Oxybutynin has a higher affinity for M3 receptors compared to M2 receptors, which supports its clinical use in treating urinary incontinence .
Physical and Chemical Properties Analysis

(R)-Oxybutynin exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.
  • Melting Point: The melting point ranges around 57.88 °C based on differential thermal analysis findings .
  • Stability: Stability studies indicate that it maintains integrity under controlled storage conditions but may degrade under extreme pH or temperature variations.

Relevant Data

  • Thermogravimetric analysis indicates minimal weight loss under standard testing conditions, suggesting good thermal stability .
Applications

(R)-Oxybutynin is primarily utilized in clinical settings for:

  1. Overactive Bladder Treatment: It is indicated for managing symptoms such as urgency, frequency, and urge urinary incontinence.
  2. Pharmaceutical Research: Ongoing studies explore repositioning (R)-Oxybutynin for other therapeutic applications beyond urology, including potential roles in pain management due to its antispasmodic properties .
  3. Formulation Development: Research continues into developing various dosage forms including immediate-release tablets, extended-release formulations, and transdermal systems to enhance patient compliance and therapeutic outcomes.
Chemical and Pharmacological Properties of (R)-Oxybutynin

Structural Characterization and Stereochemical Significance

Chiral Center Configuration and Enantiomeric Differentiation

(R)-Oxybutynin is a single-enantiomer form of the antimuscarinic agent oxybutynin, characterized by a stereospecific carbon atom at the α-position of its phenylcyclohexylglycolic acid moiety. This chiral center confers absolute (R)-configuration, defined by the Cahn-Ingold-Prelog priority rules where substituents are arranged in the order: hydroxy group > phenylacetate chain > cyclohexyl group > hydrogen atom [1] [9]. The molecular formula is C₂₂H₃₁NO₃, with a molecular weight of 357.5 g/mol. The chiral structure critically determines its three-dimensional binding orientation to muscarinic receptors, making enantiomeric purity pharmacologically essential [8] [9]. The InChI Key (XIQVNETUBQGFHX-UHFFFAOYSA-N) and SMILES notation (CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O) are identical for both enantiomers, necessitating chiral chromatography for differentiation [1].

Comparative Analysis of (R)- vs. (S)-Oxybutynin Isomers

Pharmacological activity is heavily skewed toward the (R)-enantiomer. In vitro functional studies using isolated tissue preparations demonstrate that (R)-oxybutynin exhibits 12-88 times greater affinity for muscarinic receptors than the (S)-counterpart, depending on receptor subtype [2] [10]. The isomeric ratio [(S)-oxybutynin/(R)-oxybutynin] for half-maximal inhibitory concentration (IC₅₀) values is 12 for M₁ receptors in rabbit vas deferens, 88 for M₂ receptors in guinea pig atria, and 21 for M₃ receptors in guinea pig bladder [2]. Stereoselectivity persists in vivo, with potency ratios of 136:1 for mydriasis and 30:1 for salivary secretion inhibition in guinea pigs [2]. These differences arise from preferential binding of the (R)-enantiomer to the orthosteric site of muscarinic receptors, while the (S)-enantiomer shows negligible receptor occupancy at therapeutic concentrations [2] [8].

Table 1: Enantioselectivity of Oxybutynin in Functional Assays

ParameterTissue/Receptor(S)/(R) Potency Ratio
Receptor Affinity (Kᵢ)Rabbit Vas Deferens (M₁)12:1
Guinea Pig Atria (M₂)88:1
Guinea Pig Bladder (M₃)21:1
In Vivo Effect (ED₅₀)Bladder Contraction21:1
Mydriasis136:1
Salivary Secretion30:1

Source: Derived from Noronha-Blob et al. (1991) [2]

Mechanism of Action at Molecular Targets

Muscarinic Receptor Subtype Selectivity (M1, M2, M3)

(R)-Oxybutynin acts as a competitive antagonist at postganglionic muscarinic acetylcholine receptors, with highest potency at M₃ and M₁ subtypes. M₃ receptors mediate detrusor smooth muscle contraction in the bladder, while M₁ receptors influence central nervous system pathways and salivary gland function [2] [3]. Binding studies show (R)-oxybutynin has 2-4 fold selectivity for M₁/M₃ over M₂ receptors (p<0.01) [2] [6]. This contrasts with non-selective antagonists like atropine. The (R)-enantiomer achieves bladder relaxation primarily through M₃ blockade in detrusor muscle, reducing involuntary contractions during bladder filling [3] [4]. Receptor occupancy studies confirm that therapeutic concentrations (1-10 nM) saturate >90% of M₃ receptors while sparing M₂ receptors that regulate cardiac function [3].

Calcium Channel Antagonism and Spasmolytic Activity

Beyond muscarinic antagonism, (R)-oxybutynin exhibits direct spasmolytic effects via voltage-gated calcium channel blockade. In vitro studies show it inhibits calcium influx in depolarized bladder smooth muscle cells at concentrations 500 times higher than required for muscarinic blockade [3] [5]. This dual mechanism—muscarinic antagonism plus calcium channel blockade—synergistically reduces detrusor contractility. However, the calcium antagonism is not stereoselective, with both enantiomers showing equivalent spasmolytic potency [2] [5]. The clinical relevance of calcium channel blockade remains secondary due to the high concentrations required, but may contribute to efficacy in neurogenic bladder dysfunction with exaggerated contractility [5].

Pharmacokinetic Profile

Absorption Dynamics and Bioavailability Variations

(R)-Oxybutynin displays formulation-dependent absorption characteristics. Oral immediate-release formulations exhibit rapid absorption (Tₘₐₓ ≈1 hour) but low absolute bioavailability (7%) due to extensive first-pass metabolism [3] [10]. Intravesical administration increases (R)-enantiomer bioavailability to 10-22% by bypassing hepatic extraction [10]. Transdermal delivery achieves steady-state concentrations within 48 hours with bioavailability exceeding 30% due to avoidance of intestinal and hepatic metabolism [3] [6]. Population pharmacokinetic modeling indicates 23% inter-individual variability in absorption rate constants for oral formulations, contributing to unpredictable plasma exposures [10].

Table 2: Absorption Parameters of (R)-Oxybutynin by Route

Administration RouteBioavailability (%)Tₘₐₓ (hours)Cₘₐₓ (ng/mL)Fluctuation Index
Oral Immediate-Release71.08.224%
Intravesical Solution10-222.55.18%
Transdermal Patch>3024-484.5<5%

Source: Population PK model data from J Clin Pharmacol (2021) [10] and PharmaCompass [1]

Metabolic Pathways: CYP3A4-Mediated Oxidation

(R)-Oxybutynin undergoes stereoselective hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), not CYP2D6 as previously hypothesized [7]. In vitro studies using human liver microsomes demonstrate CYP3A4 catalyzes N-dealkylation with Kₘ = 16.5 ± 5.2 μM and Vₘₐₓ = 76.8 ± 3.7 nmol/mg/h [7]. The (R)-enantiomer shows faster metabolic clearance than (S)-oxybutynin, resulting in lower plasma concentrations of the parent (R)-form [8] [10]. CYP3A4 inhibitors (e.g., ketoconazole) increase (R)-oxybutynin exposure 3-4 fold, while inducers (e.g., rifampin) reduce systemic exposure by >60% [3].

Active Metabolites: N-Desethyloxybutynin Pharmacodynamics

N-Desethyloxybutynin (DEO) is the primary active metabolite of (R)-oxybutynin, formed via CYP3A4-mediated oxidative N-deethylation. DEO exhibits equipotent antimuscarinic activity but penetrates salivary glands 5-fold more extensively than the parent compound [3] [6]. The DEO/(R)-oxybutynin plasma concentration ratio varies significantly by administration route:

  • Oral Immediate-Release: Ratio = 17:1 [10]
  • Transdermal Gel: Ratio = 0.8:1 [3]
  • Intravesical: Ratio = 1:1 [10]DEO has a longer elimination half-life (≈12 hours) than (R)-oxybutynin (≈2 hours), contributing to sustained antimuscarinic effects despite rapid parent compound clearance [3] [6]. Pharmacodynamic modeling confirms DEO accounts for >60% of total antimuscarinic activity after oral dosing but <30% after transdermal or intravesical administration [3] [10].

Properties

CAS Number

119618-21-2

Product Name

(r)-Oxybutynin

IUPAC Name

4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1

InChI Key

XIQVNETUBQGFHX-QFIPXVFZSA-N

SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Isomeric SMILES

CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.